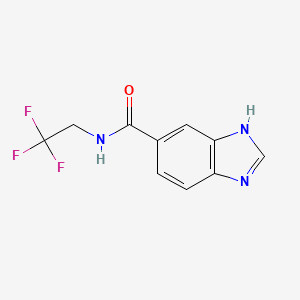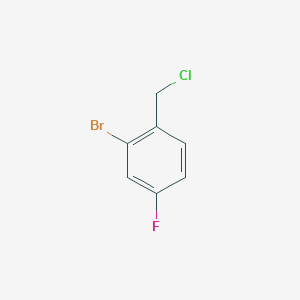
2-Bromo-1-(chloromethyl)-4-fluorobenzene
Overview
Description
“2-Bromo-1-(chloromethyl)-4-fluorobenzene” is likely a halogenated organic compound. These compounds are known for their reactivity and are often used in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-1-(chloromethyl)-4-fluorobenzene” are not available, halogenated organic compounds are generally synthesized through halogenation reactions .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(chloromethyl)-4-fluorobenzene” would likely consist of a benzene ring with bromo, chloromethyl, and fluorine substituents. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Halogenated organic compounds, such as “2-Bromo-1-(chloromethyl)-4-fluorobenzene”, are moderately or very reactive. They may be incompatible with strong oxidizing and reducing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-(chloromethyl)-4-fluorobenzene” would depend on its exact molecular structure. Similar compounds are often colorless liquids with specific densities, boiling points, and refractive indices .Scientific Research Applications
Application 1: Electrochemical Bromofunctionalization of Alkenes
- Summary of the Application: The compound is used in the electrochemical bromofunctionalization of alkenes. This process involves the bromination of organic molecules, which has been extensively studied due to the demand for safe and sustainable methodologies .
- Methods of Application: The electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor is used. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products .
- Results or Outcomes: The optimal concentration of hydrobromic acid was identified at 180 mM, which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
Application 2: Synthesis of Bromoacetic Acid Derivatives
- Summary of the Application: The compound is used in the synthesis of bromoacetic acid derivatives. These derivatives have a wide range of applications in organic synthesis .
- Methods of Application: The compound is reacted with various reagents to form different bromoacetic acid derivatives. For example, it can be reacted with 2-hydroxy-3,5-diiodo-acetophenone in acetic acid at 70-80°, under light irradiation to form 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone .
- Results or Outcomes: The reaction resulted in an 84% yield of the bromoacetic acid derivative .
Application 3: E2 Reaction and Cyclohexane Conformation
- Summary of the Application: The compound can be used in E2 reactions, which are typically seen with secondary and tertiary alkyl halides .
- Methods of Application: The E2 reaction is a single step concerted reaction with one transition state. The rate at which this mechanism occurs is second order kinetics, and depends on both the base and alkyl halide .
- Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific base and alkyl halide used .
Application 4: Synthesis of (2-Bromo-1-chloroethyl)benzene
- Summary of the Application: The compound is used in the synthesis of (2-Bromo-1-chloroethyl)benzene .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve reaction with other reagents under controlled conditions .
- Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reagents and conditions used .
Application 5: Synthesis of Various Derivatives
- Summary of the Application: The compound is used in the synthesis of various derivatives, including 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone, 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone, and others .
- Methods of Application: The compound is reacted with various reagents to form different derivatives. For example, it can be reacted with 2-hydroxy-3,5-diiodo-acetophenone in acetic acid at 70-80°, under light irradiation .
- Results or Outcomes: The reactions resulted in high yields of the respective derivatives .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-1-(chloromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXESCQMTNVSFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(chloromethyl)-4-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



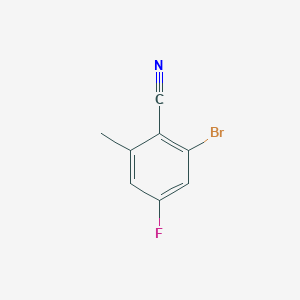
![1-(2-aminoethyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1517387.png)
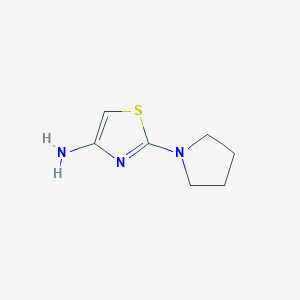
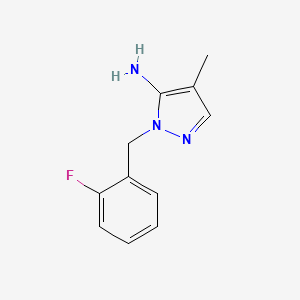
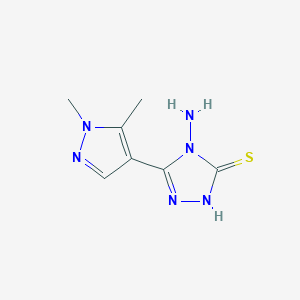
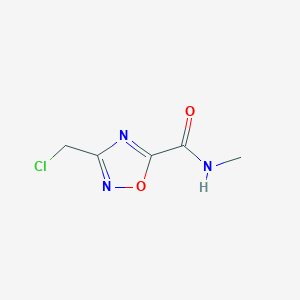
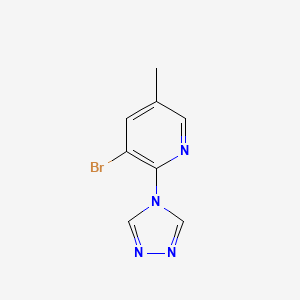
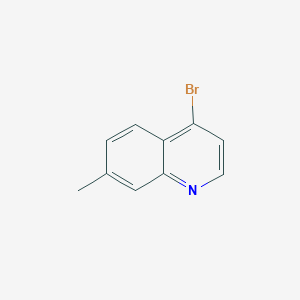
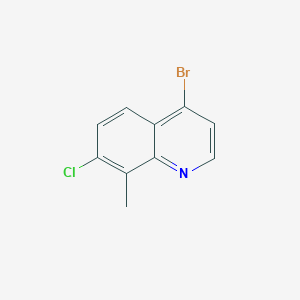
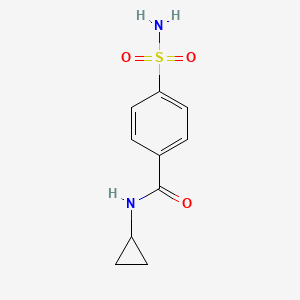
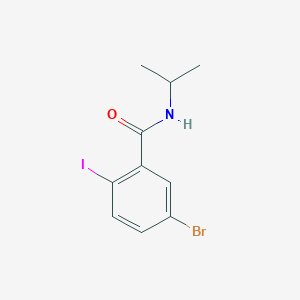
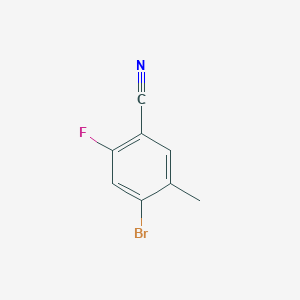
![tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1517406.png)
